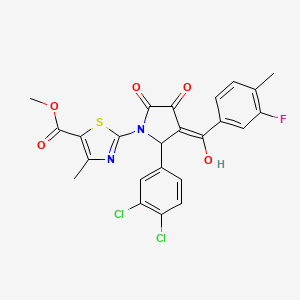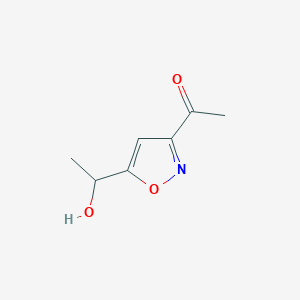
5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- is a heterocyclic compound that contains an oxazole ring with a thione group and a triphenylphosphoranylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a 2-methyl-4-triphenylphosphoranylidene precursor with a suitable thione source under controlled temperature and solvent conditions. The reaction may require catalysts or specific reagents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the triphenylphosphoranylidene group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce thiol-containing compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, including its ability to modulate specific biological pathways. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In industry, 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- may be used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties. Its unique chemical structure makes it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazolethione derivatives and triphenylphosphoranylidene-substituted molecules. Examples include:
- 5(4H)-Oxazolethione, 2-methyl-4-(diphenylphosphoranylidene)-
- 5(4H)-Oxazolethione, 2-ethyl-4-(triphenylphosphoranylidene)-
Uniqueness
The uniqueness of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- lies in its specific combination of an oxazole ring, thione group, and triphenylphosphoranylidene substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
76621-59-5 |
|---|---|
Fórmula molecular |
C22H18NOPS |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
2-methyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione |
InChI |
InChI=1S/C22H18NOPS/c1-17-23-21(22(26)24-17)25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
Clave InChI |
BQOGAPKQAIRAQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=S)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)












![[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12875652.png)
